molecular formula C12H14ClNO4S B12701984 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone CAS No. 111711-69-4

1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone

Cat. No.: B12701984
CAS No.: 111711-69-4
M. Wt: 303.76 g/mol
InChI Key: SOAFCTVEWMJHAT-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a 2-chlorophenylsulfonyl group and an ethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves several steps, starting with the preparation of the pyrrolidinone core. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to bind to specific receptors can modulate signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone stands out due to its unique combination of a sulfonyl group and a pyrrolidinone ring. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

111711-69-4

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one

InChI

InChI=1S/C12H14ClNO4S/c1-2-18-12-8-7-11(15)14(12)19(16,17)10-6-4-3-5-9(10)13/h3-6,12H,2,7-8H2,1H3

InChI Key

SOAFCTVEWMJHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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